7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine
Description
7-Chloro-N-(2,2-dimethylpropyl)quinolin-4-amine is a synthetic 4-aminoquinoline derivative characterized by a chloro-substituted quinoline core and a branched 2,2-dimethylpropyl (neopentyl) group at the N4 position. The chloro-quinoline scaffold is known for its bioisosteric properties, enabling interactions with biological targets such as heme in malaria parasites or enzymes like acetylcholinesterase .
Properties
CAS No. |
1284968-35-9 |
|---|---|
Molecular Formula |
C14H17ClN2 |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine |
InChI |
InChI=1S/C14H17ClN2/c1-14(2,3)9-17-12-6-7-16-13-8-10(15)4-5-11(12)13/h4-8H,9H2,1-3H3,(H,16,17) |
InChI Key |
YBJTZUHHCWIXAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=C2C=CC(=CC2=NC=C1)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine typically involves the amination of 4,7-dichloroquinoline with 2,2-dimethylpropylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 4th position of the quinoline ring . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine has been investigated for its potential as an antimalarial agent . Studies have shown that quinoline derivatives can inhibit the enzyme glutathione reductase in Plasmodium falciparum, the malaria-causing parasite . This compound has demonstrated promising activity against chloroquine-resistant malaria strains in preclinical studies .
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a study involving similar compounds found that they effectively inhibited growth in human breast cancer cell lines (MCF7 and MDA-MB468). The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was notably potent against these cell lines .
The compound has been explored for its antimicrobial properties , showing effectiveness against a range of pathogens. Its structure allows for interactions with biological targets that may lead to the development of new antibiotics or antimicrobial agents .
Industrial Applications
In industrial chemistry, this compound serves as a building block for synthesizing more complex quinoline derivatives utilized in the production of specialty chemicals and intermediates. Its unique structural features enhance its reactivity and selectivity in various chemical reactions.
Case Study 1: Antimalarial Development
A novel derivative of this compound was identified during preclinical trials for its efficacy against chloroquine-resistant malaria parasites. It was noted for its favorable pharmacokinetic profile and solid-state properties, making it a strong candidate for further development as an antimalarial drug .
Case Study 2: Anticancer Screening
In vitro studies demonstrated that derivatives based on this compound exhibited significant cytotoxicity against breast cancer cells. These findings suggest that it could serve as a prototype for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives, including this compound, have been shown to inhibit the enzyme glutathione reductase in Plasmodium falciparum, the parasite responsible for malaria . This inhibition disrupts the redox balance within the parasite, leading to its death. Additionally, the compound may interact with other molecular targets, such as DNA or proteins, to exert its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Bioactivities
Structural and Functional Insights
Alkyl and Branched Alkyl Substituents
- Similar analogs with adamantyl groups (e.g., 7a in ) show improved solubility and thermal stability due to rigid hydrocarbon frameworks .
- N-(3-(4-Adamantylpiperazin-1-yl)propyl) (Compound 17) : The adamantyl-piperazine hybrid enhances antimalarial potency (IC₅₀: 48 nM) by facilitating heme-binding and parasite membrane disruption .
Aryl and Heterocyclic Substituents
- Pyrazol-3-yl Derivatives (Compounds 22–25) : Substituted phenyl-pyrazole groups introduce planar aromaticity, improving DNA intercalation and antimalarial target engagement. These derivatives exhibit high melting points (>300°C), indicating crystalline stability .
- Triazole-Benzimidazole Hybrids (14a–c) : The 1,2,3-triazole linker enhances antiproliferative activity by enabling π-π stacking with kinase domains, as seen in .
Piperazine and Morpholine Derivatives
- Piperazine-Containing Analogs (Compounds 10c–f) : Ethyl- or propyl-piperazine substituents improve aqueous solubility and bioavailability. For example, 10c (40% yield) showed moderate activity in lapatinib-derived analogs .
- Morpholinopropyl Substituent (): The morpholine ring’s oxygen atom enhances hydrogen bonding with protease active sites, yielding IC₅₀ values <10 µM against Leishmania .
Therapeutic Potency and Selectivity
- Antimalarial Activity : Derivatives with extended alkyl chains (e.g., Compound 19 ) outperform chloroquine in Plasmodium assays (IC₅₀: 48 nM vs. 60 µM for chloroquine) .
- Anticancer Activity: Trifluoromethyl-quinoline hybrids () exhibit cytotoxicity against MCF7 cells via dual-targeting of topoisomerase and heme pathways .
- Enzyme Inhibition: Triazine-quinoline hybrids (e.g., 5d) selectively inhibit acetylcholinesterase (IC₅₀: 7.74 µM) with minimal effect on butyrylcholinesterase .
Biological Activity
7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of anti-parasitic and anti-cancer research. This article synthesizes existing literature on the compound's biological mechanisms, efficacy against various pathogens, and potential therapeutic applications.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit glutathione reductase in Plasmodium falciparum, the malaria-causing parasite. This inhibition disrupts the parasite's metabolism by affecting redox balance, leading to cell death. The chloro substituent at the 7-position enhances the compound's ability to penetrate cellular membranes and modulate pH levels within the parasite's digestive vacuole, which is crucial for its survival .
Antiparasitic Activity
The compound exhibits significant anti-malarial properties. In vitro studies have demonstrated that derivatives of 4-aminoquinoline, including those with a chloro substituent, show improved potency against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. For instance, certain variants displayed IC50 values in the nanomolar range, indicating high efficacy .
Table 1: Antiparasitic Activity of this compound Derivatives
| Compound | Strain | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | 3D7 | 3.27 | |
| This compound | K1 | 11.42 | |
| Parent aminoquinoline (R = H) | K1 | 5.46 |
Anticancer Activity
Research has also explored the anticancer potential of this compound and its derivatives. Hybrid analogues containing the 7-chloro-4-aminoquinoline nucleus have shown promising cytostatic activity against various cancer cell lines. Notably, some compounds achieved GI50 values ranging from 0.05 to 0.95 µM against human cancer cell lines tested by the National Cancer Institute (NCI) .
Case Study: Hybrid Compounds
In a study involving hybrid compounds derived from 7-chloro-4-aminoquinoline and pyrazoline moieties, several candidates exhibited significant antiproliferative effects against cancer cells. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions could enhance biological activity .
Antifungal Activity
The antifungal properties of compounds related to this compound have also been evaluated. Some derivatives demonstrated activity against Candida albicans and Cryptococcus neoformans, suggesting a broad spectrum of action beyond anti-parasitic and anti-cancer effects .
Q & A
Q. Q1. What are the optimized synthetic routes for 7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine, and how are intermediates validated?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution of 4,7-dichloroquinoline with 2,2-dimethylpropylamine. Key steps include:
- Reaction Conditions: Use of K₂CO₃ as a base, triethylamine as a catalyst, and N-methylpyrrolidone (NMP) as a solvent at elevated temperatures (80–100°C) to drive the reaction .
- Purification: Silica gel chromatography (e.g., CH₂Cl₂:MeOH gradients) or precipitation with pentane to isolate the product .
- Validation: Structural confirmation via ¹H/¹³C NMR (e.g., quinoline C-H signals at δ 8.5–6.5 ppm, amine N-H at δ ~6.5 ppm) and mass spectrometry (e.g., ESI-MS matching calculated [M+H⁺] masses within 0.005 Da) .
Advanced Structural Modifications
Q. Q2. How can triazole-functionalized derivatives of this compound be synthesized, and what advantages do they offer?
Methodological Answer: Click chemistry enables the introduction of triazole moieties to enhance bioavailability or target specificity:
- Procedure: React N-(3-azidopropyl)-7-chloroquinolin-4-amine with terminal alkynes (e.g., phenylacetylene) using CuSO₄·5H₂O/sodium ascorbate in t-BuOH/H₂O (1:1) at 40°C for 24–48 hours .
- Advantages: Triazole groups improve solubility and enable modular ligand design for metal coordination (e.g., iridium(III) complexes with antiplasmodial activity) .
Biological Activity and Assay Design
Q. Q3. What in vitro protocols are used to evaluate the antimalarial activity of this compound and its derivatives?
Methodological Answer:
- Parasite Strains: Use chloroquine-resistant (e.g., K1, Dd2) and sensitive (e.g., 3D7) Plasmodium falciparum strains cultured in RPMI 1640 medium with 5% CO₂ at 37°C .
- IC₅₀ Determination: Perform SYBR Green assays with 72-hour exposure to serial compound dilutions. Normalize activity against reference drugs (e.g., chloroquine IC₅₀ = 10–100 nM) .
- Data Interpretation: Compare selectivity indices (e.g., mammalian cell cytotoxicity via HEK293 assays) to prioritize lead candidates .
Structure-Activity Relationship (SAR) Analysis
Q. Q4. How do substituents on the quinoline core and amine side chain influence antimalarial potency?
Methodological Answer:
- Quinoline Modifications: Electron-withdrawing groups (e.g., Cl at C7) enhance parasite membrane interaction, while bulky groups (e.g., 2,2-dimethylpropyl) reduce metabolic degradation .
- Amine Side Chains: Branched alkylamines (e.g., 2,2-dimethylpropyl) improve lipophilicity and blood-brain barrier penetration, critical for cerebral malaria targeting .
- Case Study: Derivatives with morpholine or piperazine substituents show 10–100× higher activity against resistant strains (e.g., FcB1) due to heme polymerization inhibition .
Data Contradictions and Reproducibility
Q. Q5. How can researchers resolve discrepancies in reported synthetic yields or biological activity?
Methodological Answer:
- Yield Variability: Low yields (e.g., 24% for compound 3i ) may stem from steric hindrance or side reactions. Optimize stoichiometry (e.g., excess amine) or switch solvents (e.g., DMF for polar intermediates) .
- Biological Replication: Validate assay conditions (e.g., O₂ tension in parasite cultures ) and confirm compound stability via HPLC pre-/post-assay .
Mechanistic Studies
Q. Q6. What techniques elucidate the mode of action of this compound against malaria parasites?
Methodological Answer:
- Heme Binding Assays: Monitor spectrophotometric shifts (λ = 400–700 nm) upon incubation with ferriprotoporphyrin IX to assess inhibition of hemozoin formation .
- Resistance Profiling: Compare transcriptomic profiles of treated vs. untreated parasites (e.g., pfmdr1 or pfcrt gene expression via qPCR) .
Advanced Applications Beyond Antimalarials
Q. Q7. How can this compound be repurposed for other infectious or non-infectious diseases?
Methodological Answer:
- Antileishmanial Activity: Test against Leishmania donovani amastigotes in macrophage models, with EC₅₀ values <1 µM indicating potential .
- Anticancer Screening: Evaluate cytotoxicity in NCI-60 cell lines, focusing on DNA intercalation (e.g., fluorescence quenching assays with ethidium bromide) .
Analytical Challenges
Q. Q8. What advanced analytical methods address purity and stability issues in long-term studies?
Methodological Answer:
- Purity Assurance: Use UPLC-MS/MS (e.g., C18 column, 0.1% formic acid gradient) to detect degradation products (e.g., quinoline oxidation to 4-quinolones) .
- Stability Studies: Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic NMR/HPLC analysis to identify hydrolytically labile groups (e.g., ester linkages in prodrugs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
